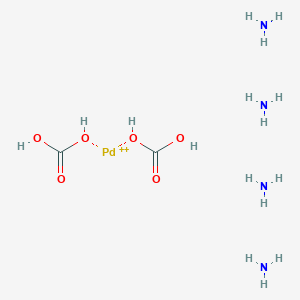

Tetraamminepalladium(II)hydrogencarbonate

Description

Significance of Palladium(II) Coordination Complexes in Modern Chemistry

Palladium is a transition metal that predominantly exists in the 0 and +2 oxidation states. wikipedia.org Palladium(II) coordination complexes are a cornerstone of modern chemistry, largely due to their versatile reactivity and structural diversity. These complexes typically adopt a square planar geometry. wikipedia.orgnih.gov

A primary area of significance for Palladium(II) complexes is in catalysis. They are instrumental in a wide array of organic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions such as the Kumada, Suzuki, and Stille reactions. wikipedia.org The catalytic cycle for these reactions generally involves the interconversion between palladium(0) and palladium(II) species. wikipedia.org The process often begins with the oxidative addition of an organic halide to a Pd(0) complex, forming an organo-Pd(II) complex, which then undergoes further reactions to form the desired product and regenerate the Pd(0) catalyst. wikipedia.org Beyond homogeneous catalysis, palladium(II) compounds are also precursors for heterogeneous catalysts, such as palladium on carbon. wikipedia.org

In the realm of materials science, palladium(II) coordination polymers and metal-organic frameworks (MOFs) have been shown to be effective heterogeneous catalysts for various transformations. nih.gov These materials offer synergistic effects that lead to new applications in areas like luminescence and gas storage. nih.gov

Furthermore, palladium(II) complexes have been investigated for their biological properties. They are often considered as potential analogues to platinum-based anticancer drugs like cisplatin. nih.gov Palladium(II) complexes are generally more kinetically labile in aqueous solutions than their platinum(II) counterparts, which means they can hydrolyze faster and potentially reach pharmacological targets more efficiently, making them valuable models for studying interactions with biological molecules. nih.gov

Distinctive Features and Academic Relevance of Tetraamminepalladium(II)hydrogencarbonate

This compound stands out among palladium compounds due to a combination of its physical properties and chemical reactivity. It is a stable, off-white to pale yellow crystalline powder. wieland-edelmetalle.dematthey.comfishersci.com One of its most valuable features is its solubility in aqueous solutions, which enhances its utility as a reliable reagent in various laboratory settings. chemimpex.comamericanelements.com

A key distinguishing characteristic is the nature of its counter-ion, the hydrogencarbonate (bicarbonate) anion. When this compound is used in applications such as preparing electroplating solutions, the bicarbonate ion does not significantly alter the acidity of the system. patsnap.com This is a considerable advantage over other palladium salts, like chlorides or nitrates, which can introduce ions that may interfere with processes or require additional pH control, thereby potentially extending the service life of electroplating baths. patsnap.comgoogle.com

The compound serves as a versatile precursor material. americanelements.com It is used to create palladium nanoparticles, which have distinct properties compared to bulk palladium and are utilized in electronics and materials science. chemimpex.com It is also employed for the impregnation of various materials with palladium and for producing dispersed palladium coatings. acharyaaagencies.in Furthermore, it can be used as a starting material in ligand exchange reactions to synthesize other palladium(II) amine complexes. google.com The synthesis of this compound itself can be achieved with high yield (>95%) and high purity (>99.95%) through cost-effective methods that avoid residual chloride or nitrate (B79036) ions. google.com

Overview of Key Research Domains for the Chemical Compound

The unique properties of this compound make it a valuable compound across several key research and industrial domains. chemimpex.comamericanchemicalsuppliers.com

Its primary applications are in catalysis and materials science. chemimpex.com In catalysis, it is an effective catalyst for various organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals where it can enhance reaction rates and yields under mild conditions. chemimpex.com

In the field of materials science and nanotechnology, it is widely used as a precursor for catalyst manufacturing and in electroplating processes for the electronics and automotive industries. matthey.com Specific applications include:

Palladium Coatings: Production of dispersed palladium layers on various substrates. acharyaaagencies.in

Nanoparticle Synthesis: Used to create palladium nanoparticles for applications in electronics. chemimpex.com

Thin Film Deposition: Acts as a precursor material for creating thin films. americanelements.com

In electrochemistry, the compound is employed in fuel cells and sensors due to its ability to facilitate electron transfer processes. chemimpex.com Its use in electroplating is a significant application. matthey.compatsnap.com There is also research into its potential for biomedical applications, such as in targeted drug delivery systems, and in environmental chemistry for the degradation of pollutants. chemimpex.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134620-00-1 | matthey.comchemimpex.comacharyaaagencies.in |

| Molecular Formula | Pd(NH₃)₄₂ (or C₂H₁₄N₄O₆Pd) | chemimpex.comamericanelements.comacharyaaagencies.in |

| Molecular Weight | 296.58 g/mol | chemimpex.comamericanelements.comacharyaaagencies.in |

| Appearance | Off-white/pale yellow crystalline powder | wieland-edelmetalle.dematthey.comamericanelements.com |

| Melting Point | 169 - 174 °C | wieland-edelmetalle.de |

| Solubility in H₂O | Soluble (56.2 g/Liter at 20 °C) | chemimpex.comamericanelements.com |

| Palladium Content | ~35-36% | matthey.comchemimpex.comacharyaaagencies.in |

Table 2: Key Research Applications of this compound

| Research Domain | Specific Application | Source(s) |

| Catalysis | Synthesis of fine chemicals and pharmaceuticals; Cross-coupling reactions. | matthey.comchemimpex.comamericanelements.com |

| Materials Science | Precursor for palladium nanoparticles; Impregnation of materials with palladium; Production of dispersed palladium coatings. | matthey.comchemimpex.comacharyaaagencies.in |

| Electrochemistry | Electroplating; Fuel cells; Sensors. | matthey.comchemimpex.compatsnap.com |

| Nanotechnology | Creation of palladium nanoparticles for electronics. | chemimpex.com |

| Environmental Chemistry | Potential for pollutant degradation and remediation. | chemimpex.com |

| Biomedical Applications | Investigated for use in targeted drug delivery systems. | chemimpex.com |

Properties

Molecular Formula |

C2H16N4O6Pd+2 |

|---|---|

Molecular Weight |

298.59 g/mol |

IUPAC Name |

azane;carbonic acid;palladium(2+) |

InChI |

InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2 |

InChI Key |

QYYPTZGPXKUKRM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Tetraamminepalladium Ii Hydrogencarbonate

Established Synthetic Pathways for Tetraamminepalladium(II)hydrogencarbonate

The preparation of tetraamminepalladium(II) hydrogencarbonate is primarily achieved through multi-step syntheses starting from more common palladium compounds. Two prominent pathways utilize palladium(II) dichlorodiammine and palladium nitrate (B79036) as starting materials.

A common and cost-effective method for preparing tetraamminepalladium(II) hydrogencarbonate begins with palladium(II) dichlorodiammine, a conventional palladium compound. google.com This process involves a two-step reaction sequence designed to avoid the presence of residual chloride ions in the final product. google.com

Detailed reaction parameters for this method are presented in the table below:

| Parameter | Value |

| Starting Material | Palladium(II) Dichlorodiammine |

| Reagents | Dilute Ammonia (B1221849) Water, Sodium Bicarbonate |

| Ammonia Concentration | 5-10% |

| Mass Ratio (Palladium(II) Dichlorodiammine : Dilute Ammonia) | 1 : 5-10 |

| Reaction Temperature | 20-60 °C |

| Reported Yield | > 95% |

| Reported Purity | > 99.95% |

Table 1: Reaction Parameters for Synthesis from Palladium(II) Dichlorodiammine. google.com

An alternative synthetic route employs palladium nitrate as a precursor. This method typically starts with the dissolution of sponge palladium in concentrated nitric acid to generate an aqueous solution of palladium nitrate. patsnap.com This is a multi-step process that involves careful control of reaction conditions.

Following the formation of palladium nitrate, aqueous ammonia is added to the solution to synthesize the intermediate compound, tetraamminepalladium(II) nitrate. patsnap.com The pH of the system is a critical parameter during this step and is maintained between 10.5 and 11.5. patsnap.com The final product, tetraamminepalladium(II) hydrogencarbonate, is then precipitated by the addition of a sodium bicarbonate solution to the tetraamminepalladium(II) nitrate solution. patsnap.com This method is noted for producing a final product with a palladium content of 35% or higher. patsnap.com One of the challenges of this route is the generation of nitrogen oxides during the initial dissolution of palladium in nitric acid, which requires appropriate handling. patsnap.com

A summary of the key steps and conditions for this pathway is provided below:

| Step | Description | Key Parameters |

| 1. Dissolution | Sponge palladium is dissolved in concentrated nitric acid. | Temperature: 50-80 °C; Molar Ratio (Nitric Acid:Palladium): 3.0-4.0 : 1 |

| 2. Intermediate Formation | The resulting palladium nitrate solution is reacted with ammonia water. | pH: 10.5-11.5; Temperature: ~30 °C; Stirring Time: 24 hours |

| 3. Precipitation | A sodium bicarbonate solution is added to the tetraamminepalladium(II) nitrate solution. | - |

Table 2: Key Steps in the Synthesis from Palladium Nitrate Precursors. patsnap.com

Advanced Preparative Techniques and Mechanistic Investigations

To enhance the quality and efficiency of tetraamminepalladium(II) hydrogencarbonate synthesis, advanced techniques and a deeper understanding of the reaction mechanisms are employed. These include multi-step purification sequences and precise control over reaction parameters.

High purity is a critical requirement for many applications of tetraamminepalladium(II) hydrogencarbonate. To achieve this, multi-step reaction and purification sequences are often implemented. For instance, in the synthesis starting from palladium(II) dichlorodiammine, a crude precipitate of tetraamminepalladium(II) hydrogencarbonate is first generated. google.com This crude product is then subjected to a purification step which involves filtering, washing, and re-dissolving it in water at an elevated temperature of 70-80 °C. google.com Following this, a palladium promoter and additional bicarbonate are added to the solution to precipitate a purer form of tetraamminepalladium(II) hydrogencarbonate. google.com

Another multi-step approach begins with tetraamminepalladium(II) sulfate (B86663). patsnap.com In this process, an ammonia water solution of barium hydroxide (B78521) is added to the tetraamminepalladium(II) sulfate solution to precipitate barium sulfate. patsnap.com After the removal of the barium sulfate precipitate by filtration, sodium bicarbonate is added to the filtrate. patsnap.com The final product is then obtained by crystallization from the solution, with a reported yield of 92.5%. patsnap.com

The synthesis of tetraamminepalladium(II) hydrogencarbonate is intrinsically linked to the formation and transformation of several key intermediate compounds. The choice of starting material dictates the specific intermediates involved in the reaction pathway.

When palladium(II) dichlorodiammine is the precursor, tetraamminepalladium(II) dichloride is the primary intermediate formed in the solution upon reaction with ammonia. google.comnih.gov In the pathway starting from palladium metal, palladium nitrate is first synthesized, which is then converted to tetraamminepalladium(II) nitrate . patsnap.comsigmaaldrich.comsamaterials.com This nitrate intermediate is a stable, isolable compound that serves as a direct precursor to the final product. sigmaaldrich.comsamaterials.com In an alternative route, tetraamminepalladium(II) sulfate is used as the starting intermediate. patsnap.com

A particularly interesting aspect is the use of tetraamminepalladium(II) acetate (B1210297) as a palladium promoter in the synthesis from palladium(II) dichlorodiammine. google.com The addition of a small amount of this acetate compound facilitates the conversion of bicarbonate radicals into the final solid product, enhancing the reaction efficiency. google.com

The optimization of reaction parameters is crucial for maximizing the yield and purity of tetraamminepalladium(II) hydrogencarbonate. Careful control over pH, temperature, and stirring is essential throughout the synthesis.

pH Control: The pH of the reaction mixture is a critical factor, particularly in the pathways involving nitrate and sulfate precursors. In the synthesis from tetraamminepalladium(II) nitrate, the pH is maintained between 10.5 and 11.5 during the formation of the tetraammine complex. patsnap.com For the method starting with tetraamminepalladium(II) sulfate, a pH of 12 is maintained during the reaction with barium hydroxide. patsnap.com

Temperature Management: Temperature control is vital at various stages of the synthesis. For instance, the dissolution of palladium in nitric acid is conducted at an elevated temperature of 50-80 °C. patsnap.com The subsequent reaction with bicarbonate in the dichlorodiammine pathway is carried out at a controlled temperature of 20-60 °C. google.com Furthermore, purification steps can involve dissolving the crude product at higher temperatures, such as 70-80 °C, to ensure complete dissolution before re-precipitation. google.com

Stirring: Continuous stirring is a general requirement in all described synthetic methods to ensure homogeneity and facilitate the reaction between the various phases. google.compatsnap.compatsnap.com

The table below summarizes the key controlled parameters in different synthetic routes:

| Synthetic Route | Controlled Parameter | Value/Range | Purpose |

| From Palladium(II) Dichlorodiammine | Temperature | 20-60 °C | Optimized precipitation of product. google.com |

| From Palladium(II) Dichlorodiammine | Temperature (Purification) | 70-80 °C | Dissolution of crude product. google.com |

| From Palladium Nitrate | Temperature | 50-80 °C | Dissolution of sponge palladium. patsnap.com |

| From Palladium Nitrate | pH | 10.5-11.5 | Formation of tetraamminepalladium(II) nitrate. patsnap.com |

| From Tetraamminepalladium(II) Sulfate | pH | 12 | Reaction with barium hydroxide. patsnap.com |

Table 3: Optimized Reaction Parameters for this compound Synthesis.

Strategies for Impurity Control and High Purity Tetraamminepalladium(II) hydrogencarbonate Production

The production of high-purity Tetraamminepalladium(II) hydrogencarbonate is crucial for its applications in catalysis and electroplating, where even trace amounts of impurities can have a detrimental effect. google.com Halide and nitrate ions are common contaminants that can act as catalyst poisons or otherwise interfere with industrial processes. google.com Therefore, synthetic strategies are often designed to specifically minimize the presence of these ions in the final product.

Minimization of Halide and Nitrate Ion Contamination

A primary strategy to avoid halide and nitrate contamination is the careful selection of starting materials. One patented method utilizes dichlorodiammine palladium(II) as the initial reactant. google.com This approach is designed to circumvent the use of palladium nitrate, thereby preventing nitrate ion residue in the final product. google.com The process involves reacting dichlorodiammine palladium(II) with dilute ammonia water, followed by the addition of a bicarbonate to precipitate the Tetraamminepalladium(II) hydrogencarbonate. google.com This method has been shown to effectively reduce chloride ion content to as low as 4.2 ppm. google.com

Another approach involves starting with tetraammine palladium sulfate. In this process, barium hydroxide is added to the tetraammine palladium sulfate solution. This results in the precipitation of barium sulfate, a highly insoluble salt, which effectively removes the sulfate ions from the reaction mixture. Following the removal of the barium sulfate precipitate, sodium bicarbonate is added to yield the desired Tetraamminepalladium(II) hydrogencarbonate. patsnap.com

When palladium nitrate is used as a starting material, specific measures are necessary to control nitrate levels. patsnap.com One method involves the careful neutralization of a palladium nitrate solution with ammonia to form tetraammine palladium nitrate. This intermediate is then reacted with sodium bicarbonate to produce Tetraamminepalladium(II) hydrogencarbonate. patsnap.com While this method introduces nitrate ions into the process, subsequent purification steps are critical for their removal.

The following table summarizes the starting materials and their implications for impurity control:

| Starting Material | Key Advantage in Impurity Control | Reference |

| Dichlorodiammine palladium(II) | Avoids the introduction of nitrate ions. | google.com |

| Tetraammine palladium sulfate | Allows for the removal of sulfate ions as a precipitate. | patsnap.com |

| Palladium nitrate | Requires subsequent purification to remove nitrate ions. | patsnap.com |

Refinement Techniques for Attaining High Product Purity (e.g., Recrystallization, Washing Protocols)

To achieve the high purity required for demanding applications, typically greater than 99.95%, various refinement techniques are employed. google.com These methods are designed to remove any remaining impurities, including residual halide and nitrate ions.

Washing Protocols:

A crucial step in the purification process is the thorough washing of the precipitated Tetraamminepalladium(II) hydrogencarbonate. google.com Washing with pure water is effective in removing soluble impurities. google.com In one documented procedure, the filter cake of Tetraamminepalladium(II) hydrogencarbonate was washed with pure water before being dried. google.com This simple yet critical step contributes significantly to the final purity of the product. google.com

Recrystallization:

For achieving the highest levels of purity, recrystallization is a powerful technique. One patented method describes a process where the crude Tetraamminepalladium(II) hydrogencarbonate precipitate is filtered, washed, and then redissolved in water at an elevated temperature of 70-80°C. google.com Following this, tetraamminepalladium(II) acetate and a bicarbonate are sequentially added to the solution to induce the precipitation of pure Tetraamminepalladium(II) hydrogencarbonate. google.com This recrystallization step is highly effective in removing entrapped impurities. google.com

The effectiveness of these purification methods is demonstrated in the following table, which shows the purity levels and chlorine content achieved in a specific synthesis:

| Purification Step | Achieved Purity | Chlorine Content | Reference |

| Washing with pure water and drying | ≥ 99.95% | 4.2 ppm | google.com |

| Recrystallization at 70-80°C | High | Not specified | google.com |

Through a combination of careful raw material selection and rigorous purification techniques like washing and recrystallization, it is possible to produce Tetraamminepalladium(II) hydrogencarbonate with a purity level suitable for the most sensitive applications. google.com

Coordination Chemistry and Structural Elucidation of Tetraamminepalladium Ii Hydrogencarbonate

Ligand Field Theory and Electronic Structure of Tetraamminepalladium(II) hydrogencarbonate

Ligand field theory provides a more advanced model than crystal field theory by considering the covalent nature of metal-ligand bonds and using molecular orbital theory. youtube.com It helps to explain the electronic structure and properties of coordination complexes.

In a square planar complex, the d-orbitals of the central metal ion are split into different energy levels due to the electrostatic interaction with the ligands. libretexts.org The four ammine (NH₃) ligands in tetraamminepalladium(II) hydrogencarbonate approach the palladium(II) ion along the x and y axes. This arrangement leads to significant repulsion with the palladium's dₓ²-y² and dₓy orbitals, raising their energy considerably. libretexts.orglibretexts.org Conversely, the orbitals with lobes directed along the z-axis (d₂², dₓz, and dᵧz) experience less repulsion and are therefore at a lower energy. libretexts.orglibretexts.org

The result is a distinct d-orbital splitting pattern where the dₓ²-y² orbital is the highest in energy, followed by the dₓy orbital. uomustansiriyah.edu.iq The d₂², dₓz, and dᵧz orbitals are at the lowest energy levels, with the dₓz and dᵧz orbitals being degenerate (having the same energy). libretexts.orguomustansiriyah.edu.iq The large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is the dₓ²-y² orbital, is a key feature of square planar complexes. researchgate.netlibretexts.org

Table 2: Relative d-Orbital Energies in a Square Planar Tetraamminepalladium(II) Complex

| Orbital | Relative Energy Level |

|---|---|

| dₓ²-y² | Highest |

| dₓy | High |

| d₂² | Lower |

The electronic structure of tetraamminepalladium(II) hydrogencarbonate, with its eight d-electrons filling the lower energy d-orbitals (dₓz, dᵧz, d₂², and dₓy), leaves the high-energy dₓ²-y² orbital unoccupied. researchgate.netuomustansiriyah.edu.iq This configuration, with all electrons paired, results in the complex being diamagnetic. vedantu.comstanford.edu

The redox characteristics of palladium complexes are significantly influenced by the nature of the ligands. researchgate.net The formal redox potential of the Pd(II)/Pd(0) couple can be altered by complexation. researchgate.net Ligands that stabilize the Pd(II) oxidation state more than the Pd(0) state will lower the reduction potential, making the complex more difficult to reduce. researchgate.net Conversely, ligands that stabilize Pd(0) will raise the reduction potential. researchgate.net The ammine ligands in the tetraamminepalladium(II) cation influence its redox potential, which is a critical factor in its chemical reactivity and potential catalytic applications.

Anionic Ligand Role in Complex Stability and Reactivity

The hydrogencarbonate ion (HCO₃⁻) is the conjugate base of carbonic acid and the conjugate acid of the carbonate ion (CO₃²⁻). This relationship gives it buffering capacity, allowing it to resist changes in pH. In solutions of tetraamminepalladium(II) hydrogencarbonate, the hydrogencarbonate anion can help maintain a relatively stable pH environment.

The reactivity of the complex can also be influenced by the hydrogencarbonate anion. Transition metal bicarbonate complexes are known, and the bicarbonate ligand typically binds in a unidentate fashion. wikipedia.org While the hydrogencarbonate in tetraamminepalladium(II) hydrogencarbonate acts as a counter-ion, its presence in solution can lead to equilibrium reactions. For instance, the protonation of a bicarbonate ligand can lead to the loss of carbon dioxide and the formation of a metal hydroxide (B78521). wikipedia.org In some palladium systems, bicarbonate has been observed to form from the reaction of a complex with carbon dioxide in the presence of water. rsc.org This demonstrates the potential for the hydrogencarbonate ion to participate in reactions, influencing the stability and reactivity pathways of the palladium complex.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Tetraamminepalladium(II) hydrogencarbonate |

| Palladium(II) |

| Rhodium(I) |

| Iridium(I) |

| Platinum(II) |

| Gold(III) |

| Cisplatin |

| Carbonic Acid |

| Carbonate |

| Carbon Dioxide |

| Tetraamminepalladium(II) chloride |

| Tetraamminepalladium(II) nitrate (B79036) |

| Tetraamminepalladium(II) sulfate (B86663) |

Ligand Exchange Dynamics within the Coordination Sphere

The lability of ligands in the coordination sphere of tetraamminepalladium(II) complexes is a critical aspect of their reactivity. The exchange of ammine ligands in the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, has been the subject of detailed kinetic investigations. These studies provide insight into the mechanisms that govern the substitution of ligands in square-planar d⁸ metal complexes.

Research has shown that the ammine ligand exchange in aqueous solutions of tetraamminepalladium(II) proceeds through two primary parallel reaction pathways. scispace.com The predominant pathway is influenced by the pH of the solution.

In alkaline solutions, a direct exchange between a free ammonia (B1221849) molecule and a coordinated ammine ligand is the main route. scispace.com This process is characterized as a second-order reaction. Conversely, in neutral solutions, an indirect exchange mechanism becomes more significant. This pathway involves the transient formation of a tris(ammine)aqua palladium(II) complex, [Pd(NH₃)₃(H₂O)]²⁺. scispace.com

The kinetic parameters for these exchange processes have been determined and are summarized in the table below.

Table 1: Kinetic Parameters for Ammine Ligand Exchange in Tetraamminepalladium(II) at 25.0°C

| Reaction Pathway | Rate Constant | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) |

|---|---|---|---|

| Direct Exchange (alkaline) | kNH₃ = 1.6(2) × 10⁻² M⁻¹s⁻¹ | 67(3) kJ mol⁻¹ | -54(12) J mol⁻¹K⁻¹ |

| Indirect Exchange (neutral) | kH₂O = 3.0(2) × 10⁻⁴ s⁻¹ | 80(2) kJ mol⁻¹ | -38(6) J mol⁻¹K⁻¹ |

Data sourced from SciSpace. scispace.com

The moderately negative entropies of activation for both reactions suggest a transition state where both bond-making and bond-breaking are of significant importance. scispace.com This is a common feature for associative ligand substitution mechanisms, which are typical for square-planar d⁸ complexes like tetraamminepalladium(II).

The study of ligand exchange dynamics is crucial for understanding the reactivity of metal complexes. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) are increasingly being used to probe the speciation and exchange kinetics of labile ligands in solution, offering insights that complement traditional methods like NMR and UV-visible spectroscopy. nih.gov

Advanced Spectroscopic and Analytical Characterization of Tetraamminepalladium Ii Hydrogencarbonate

Vibrational Spectroscopy Applications in Elucidating Molecular Structure

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the bonding within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, one can obtain a characteristic fingerprint of the compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in Tetraamminepalladium(II)hydrogencarbonate. The IR spectrum of this complex is dominated by the vibrational modes of the ammine (NH₃) ligands and the hydrogencarbonate (HCO₃⁻) counter-ions.

The hydrogencarbonate anion has several distinct vibrational modes, including C=O stretching, C-O stretching, and O-H bending, which allows for its unambiguous identification. The combination of experimental FT-IR data with theoretical calculations, such as Density Functional Theory (DFT), can provide a detailed assignment of the observed vibrational bands. nih.gov

Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound based on typical regions for its constituent functional groups. acs.orgrsc.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Ammine (NH₃) | 3100 - 3400 |

| NH₃ Degenerate Deformation | Ammine (NH₃) | 1550 - 1650 |

| NH₃ Symmetric Deformation | Ammine (NH₃) | 1250 - 1350 |

| NH₃ Rocking | Ammine (NH₃) | 650 - 850 |

| O-H Stretch | Hydrogencarbonate | ~3600 |

| C=O Stretch | Hydrogencarbonate | ~1650 - 1700 |

| C-O Stretch / O-H Bend (in-plane) | Hydrogencarbonate | ~1300 - 1400 |

| Pd-N Stretch | Pd-N Coordination | Below 500 |

Note: The exact positions of these bands can vary due to factors such as solid-state effects and hydrogen bonding.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a surface-sensitive variant of FT-IR spectroscopy, ideal for obtaining infrared spectra of powdered solid samples and for monitoring changes in a material under reaction conditions (in situ studies). While specific DRIFTS studies on this compound are not detailed in the available literature, the technique is highly applicable for studying its thermal decomposition or its behavior as a catalyst precursor.

For instance, DRIFTS could be employed to monitor the transformation of solid this compound into supported palladium catalysts. By heating the sample in a controlled atmosphere and collecting spectra at various temperatures, one could observe the disappearance of vibrational bands associated with the ammine and hydrogencarbonate groups and the emergence of new features related to the interaction of palladium species with a support material. Related techniques like in situ Attenuated Total Reflectance (ATR)-FTIR have been effectively used to investigate reaction mechanisms on palladium-based catalysts, demonstrating the power of vibrational spectroscopy in tracking surface species during catalytic processes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for probing the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H.

¹H-NMR spectroscopy of this compound in a suitable solvent like D₂O would primarily show a signal corresponding to the protons of the four equivalent ammine ligands. In the [Pd(NH₃)₄]²⁺ cation, the twelve protons are chemically equivalent due to the symmetry of the complex and rapid rotation of the NH₃ groups. This would typically result in a single, sharp resonance in the ¹H-NMR spectrum.

The chemical shift of these protons is influenced by their coordination to the palladium center. Studies on related palladium(II) ammine complexes in solution confirm that the ammine protons give rise to distinct signals whose positions can be affected by solvent, pH, and temperature. acs.orgelectronicsandbooks.com For example, dynamic processes such as ligand exchange with the solvent can lead to broadening of the NMR signals at elevated temperatures. acs.org

| Nucleus | Chemical Environment | Expected ¹H-NMR Signal | Notes |

| ¹H | Protons of the coordinated ammine (NH₃) ligands | Singlet | The chemical shift is dependent on solvent and concentration. |

| ¹H | Proton of the hydrogencarbonate (HCO₃⁻) ion (if stable) | Singlet | May exchange with solvent protons (e.g., H₂O/D₂O), making it broad or unobservable. |

X-ray Based Spectroscopies for Elemental and Electronic States

X-ray based techniques are exceptionally suited for probing the electronic structure and local coordination environment of the central metal atom in a complex.

X-ray Absorption Fine Structure (XAFS) is a powerful element-specific technique that provides information on the oxidation state and the local geometric structure around a specific atom. illinois.edu The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, analysis of the palladium K-edge XAFS spectrum would yield critical information. nih.gov

XANES: The energy of the absorption edge in the XANES region is highly sensitive to the oxidation state of the absorbing atom. chemrxiv.org The Pd K-edge energy increases as the formal oxidation state of palladium increases. nih.govacs.org By comparing the edge energy of the sample to that of palladium foil (Pd(0)) and other palladium compounds with known oxidation states (e.g., Pd(II), Pd(IV)), the +2 oxidation state of palladium in Pd(NH₃)₄₂ can be unequivocally confirmed. illinois.educhemrxiv.org The features in the XANES region are also diagnostic of the coordination geometry around the palladium atom. illinois.edu

EXAFS: The oscillations in the EXAFS region, at energies above the absorption edge, contain information about the neighboring atoms. Analysis of the EXAFS spectrum can determine the type of coordinating atom (in this case, nitrogen), the number of coordinating atoms (the coordination number), and the precise Pd-N bond distances. For the square-planar [Pd(NH₃)₄]²⁺ complex, EXAFS analysis would be expected to reveal a single coordination shell corresponding to four nitrogen atoms at a characteristic Pd-N distance.

| Analysis Technique | Information Obtained | Expected Findings for Pd(NH₃)₄₂ |

| XANES | Formal oxidation state of palladium. Local coordination geometry (e.g., square planar vs. octahedral). | The absorption edge energy will be consistent with the Pd(II) oxidation state. nih.gov The shape of the near-edge spectrum will be characteristic of a square-planar coordination environment. illinois.edu |

| EXAFS | Identity and number of nearest-neighbor atoms. Metal-ligand bond lengths. | Analysis will show a primary coordination shell of four nitrogen atoms. The analysis will yield a precise measurement of the Pd-N bond distance. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For tetraamminepalladium(II) hydrogencarbonate, XPS is instrumental in confirming the oxidation state of palladium and investigating the coordination environment.

In the analysis of palladium compounds, the Pd 3d core-level spectrum is of particular interest. This spectrum typically shows two peaks, Pd 3d₅/₂ and Pd 3d₃/₂, due to spin-orbit splitting. The binding energy of these peaks is highly sensitive to the chemical environment of the palladium atom. For the tetraamminepalladium(II) complex, the coordination of palladium to four nitrogen atoms of the ammonia (B1221849) ligands results in a characteristic shift in binding energy compared to metallic palladium (Pd(0)) or palladium oxides (e.g., PdO).

Deconvolution of the high-resolution N 1s core-level spectrum can distinguish between different types of nitrogen atoms, such as the amine (–NH₂) groups in the complex. nus.edu.sg The binding energy for amine nitrogens is typically around 399.3 eV. nus.edu.sg Analysis of palladium ammine complexes reveals that the interaction between palladium and nitrogen (Pd-N) results in a distinct binding energy for the Pd 3d electrons. researchgate.net The binding energy for Pd(II) in such complexes is higher than that of metallic Pd(0) due to the increased positive charge on the palladium center. The Pd 3d₅/₂ binding energy for Pd(II) species is often observed in the range of 337.0 to 338.5 eV. researchgate.netxpsfitting.com

Table 1: Representative XPS Binding Energies for Palladium Species

| Chemical State | Pd 3d₅/₂ Binding Energy (eV) | Pd 3d₃/₂ Binding Energy (eV) | Spin-Orbit Splitting (eV) |

| Pd(0) metal | ~335.1 | ~340.4 | ~5.3 |

| Pd(II) Oxide (PdO) | ~336.3 | ~341.6 | ~5.3 |

| Pd(II) in Amine Complex | 337.0 - 338.5 | 342.3 - 343.8 | ~5.3 |

Note: The exact binding energies can vary slightly depending on the specific compound, instrument calibration, and charge referencing method used. electronicsandbooks.com The Pd 3d peaks for metallic states are characteristically asymmetric, while those for oxidized states are symmetric. thermofisher.com

Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and stoichiometry of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of coordination complexes like tetraamminepalladium(II) hydrogencarbonate. researchgate.net It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the detection of the intact complex ion. diva-portal.org

For tetraamminepalladium(II) hydrogencarbonate, the analysis would be expected to show a prominent peak corresponding to the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺. The mass spectrum reflects the species present in the solution. researchgate.net The behavior of palladium(II) complexes in solution can be monitored, and ESI-MS can reveal solvent-induced reorganizations or the formation of new species. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) studies provide valuable structural information. For palladium ammine complexes, fragmentation might involve the sequential loss of ammonia ligands. The study of palladium(II) halide complexes with aminophosphonate ligands has shown that fragmentation pathways can include the loss of halides, phosphite (B83602) groups, or the entire ligand molecule, depending on the complex's structure. nih.govresearchgate.net While ESI-MS is excellent for qualitative identification, quantitative studies of labile metal complexes can be challenging, as the conditions during the electrospray process can sometimes alter the equilibrium present in the solution. nih.gov

Other Complementary Characterization Techniques for Derived Materials

Tetraamminepalladium(II) hydrogencarbonate is frequently used as a precursor for the synthesis of palladium nanoparticles (PdNPs). The characterization of these resulting nanomaterials is essential to understand their properties, which are highly dependent on their morphology, crystallinity, and electronic structure.

Transmission Electron Microscopy (TEM) is a vital technique for visualizing the morphology of nanoparticles. When tetraamminepalladium(II) hydrogencarbonate is reduced to form PdNPs, TEM analysis provides direct information on their size, shape, and size distribution. mdpi.com

Studies on PdNPs derived from various precursors, including ammine complexes, show that the particles are often spherical or quasi-spherical. mdpi.comresearchgate.net The average particle size can be precisely determined from TEM images, with sizes typically ranging from a few nanometers to several tens of nanometers. mdpi.commdpi.comutexas.edu For instance, PdNPs synthesized within amine-terminated dendrimers were found to have a mean particle size of 1.5 nm with a narrow size distribution. utexas.edu High-resolution TEM (HRTEM) can even reveal the crystalline lattice fringes of individual nanoparticles, providing further insight into their atomic structure. nih.gov

Table 2: TEM Analysis of Palladium Nanoparticles Derived from Amine-Complex Precursors

| Precursor/Method | Average Particle Size | Morphology | Reference |

| Pd-NPs in Amine-Terminated Dendrimers | 1.5 nm (± 0.3 nm) | Nearly monodisperse | utexas.edu |

| Pd-NPs on Amine-Functionalized Halloysite | 2.2 nm (± 0.4 nm) | Spherical | mdpi.com |

| Pd-NPs via UV irradiation of PdCl₂ | ~8 nm | Anisotropic | nih.gov |

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is the primary technique used to determine the crystalline structure and phase purity of materials. malvernpanalytical.comdoitpoms.ac.uk For PdNPs synthesized from tetraamminepalladium(II) hydrogencarbonate, XRD patterns are used to confirm their crystalline nature and to identify the palladium phase. mdpi.comresearchgate.net

The diffraction pattern of crystalline materials consists of a series of sharp peaks at specific angles, which act as a fingerprint for the material. malvernpanalytical.com PdNPs typically exhibit a face-centered cubic (fcc) crystal structure. nih.govresearchgate.netresearchgate.net The XRD pattern for fcc palladium shows characteristic diffraction peaks corresponding to specific crystallographic planes.

Table 3: Typical XRD Peaks for Face-Centered Cubic (fcc) Palladium Nanoparticles

| 2θ Angle (°) | Miller Indices (hkl) |

| ~40.0 | (111) |

| ~46.5 | (200) |

| ~68.0 | (220) |

| ~81.7 | (311) |

| ~86.2 | (222) |

Note: The exact peak positions can vary slightly based on the X-ray wavelength used and the presence of lattice strain. The peak widths can be used to estimate the average crystallite size via the Scherrer equation. mdpi.com

The presence of these distinct reflections confirms the formation of crystalline palladium metal. researchgate.net The relative intensity of the peaks can also provide information about preferential crystal orientation. nih.govrigaku.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule or material. elte.hu For palladium(II) complexes like tetraamminepalladium(II) hydrogencarbonate, the UV-Vis spectrum is characterized by absorption bands resulting from electronic transitions involving the d-orbitals of the palladium center. researchgate.net

The spectra of Pd(II) ammine complexes typically exhibit absorption bands that can be assigned to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. mdpi.comresearchgate.net The d-d transitions are generally weak and occur at longer wavelengths, while the LMCT bands are more intense and appear at shorter wavelengths. elte.huuzh.ch For example, aqueous solutions of various Pd(II)-amino acid complexes show a maximum absorption (λₘₐₓ) around 320 nm. researchgate.net The addition of ligands like amines to a palladium(II) salt solution causes significant changes in the spectrum, indicating the formation of the complex and substitution of other ligands (like water or chloride). acs.org

Upon reduction of the palladium complex to form PdNPs, the characteristic absorption bands of the complex disappear and are replaced by a broad absorption profile due to surface plasmon resonance, which is characteristic of metallic nanoparticles. acs.org

Reactivity and Reaction Mechanisms of Tetraamminepalladium Ii Hydrogencarbonate

Ligand Substitution and Exchange Reactions Involving Ammonia (B1221849) Ligands

The [Pd(NH₃)₄]²⁺ complex is kinetically inert, meaning its ligands are not readily exchanged. However, under specific conditions, ligand substitution reactions can occur. These reactions are fundamental in modifying the coordination sphere of the palladium center to tailor the properties of the resulting materials.

A notable example of a ligand exchange reaction involves the interaction of tetraamminepalladium(II) hydrogencarbonate with bidentate amine ligands, such as ethylenediamine (B42938) (H₂N−CH₂−CH₂−NH₂). In this reaction, the four monodentate ammonia ligands are replaced by two bidentate ethylenediamine ligands, leading to the formation of bis(ethylenediamine)palladium(II) hydrogencarbonate, (H₂N−CH₂−CH₂−NH₂)₂Pd₂. This transformation is driven by the chelate effect, where the formation of a more stable five-membered ring structure with the palladium center is thermodynamically favorable.

The reaction can be represented by the following equation:

Pd(NH₃)₄₂ + 2 H₂N−CH₂−CH₂−NH₂ → (H₂N−CH₂−CH₂−NH₂)₂Pd₂ + 4 NH₃

This ligand exchange is typically carried out in an aqueous solution by heating the reactants. For instance, the reaction can proceed by slurrying tetraamminepalladium(II) hydrogencarbonate in water and adding ethylenediamine, followed by heating to around 80-100°C for approximately one hour to ensure complete conversion. researchgate.net The removal of the released ammonia from the reaction mixture can help drive the equilibrium towards the product side. researchgate.net

The reaction conditions for such ligand exchange reactions can be summarized as follows:

| Parameter | Value | Reference |

| Reactants | Tetraamminepalladium(II) hydrogencarbonate, Ethylenediamine | researchgate.net |

| Solvent | Water | researchgate.net |

| Temperature | 80-100°C | researchgate.net |

| Reaction Time | ~1 hour | researchgate.net |

This type of ligand exchange demonstrates the versatility of tetraamminepalladium(II) hydrogencarbonate as a precursor, allowing for the synthesis of a variety of palladium complexes with different functionalities.

Chemical Transformations in Solution and Solid State

The behavior of tetraamminepalladium(II) hydrogencarbonate in different states is crucial for its application as a catalyst precursor. Its stability and decomposition pathways in both aqueous solutions and the solid state dictate how it transforms into the active catalytic species.

Tetraamminepalladium(II) hydrogencarbonate is soluble in water, with a reported solubility of 56.2 g/L at 20°C. americanelements.com In aqueous solutions, the compound dissociates into the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, and hydrogencarbonate anions, HCO₃⁻. The [Pd(NH₃)₄]²⁺ cation is relatively stable in aqueous solutions, particularly in the presence of excess ammonia, which suppresses the hydrolysis of the complex. chemimpex.comscribd.com

However, the hydrolysis of the [Pd(NH₃)₄]²⁺ cation can occur, especially under conditions where the ammonia concentration is low. This process involves the stepwise replacement of ammonia ligands by water molecules, which can be represented by the following equilibrium:

[Pd(NH₃)₄]²⁺ + n H₂O ⇌ [Pd(NH₃)₄₋ₙ(H₂O)ₙ]²⁺ + n NH₃

Further reactions can lead to the formation of palladium hydroxide (B78521) precipitates, particularly in neutral or basic solutions. The hydrogencarbonate anion itself can participate in acid-base equilibria in solution:

HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻ HCO₃⁻ ⇌ CO₃²⁻ + H⁺

These equilibria can influence the pH of the solution and consequently affect the stability of the tetraamminepalladium(II) complex.

For instance, the thermal decomposition of tetraamminepalladium(II) acetate (B1210297) dihydrate, Pd(NH₃)₄₂·2H₂O, has been studied. google.com In a nitrogen atmosphere, the decomposition begins around 85°C with the loss of water molecules. This is followed by a significant weight loss between 140°C and 239°C, corresponding to the loss of ammonia and acetate ligands, ultimately yielding metallic palladium. google.com The decomposition of the acetate complex in air follows a similar initial path, but at higher temperatures (around 300°C), the resulting metallic palladium can be oxidized to palladium oxide (PdO). google.com

Based on these analogies, the thermal decomposition of tetraamminepalladium(II) hydrogencarbonate in an inert atmosphere is expected to proceed through the following general steps:

Loss of ammonia ligands.

Decomposition of hydrogencarbonate anions to produce carbon dioxide and water.

Reduction of Pd(II) to metallic palladium.

Pd(NH₃)₄₂ → Pd + 4 NH₃ + 2 CO₂ + 2 H₂O

In the presence of oxygen, the final product is likely to be palladium oxide (PdO). The decomposition temperature and the nature of the final palladium species are crucial factors that influence the properties of the resulting catalyst.

Interactions with Catalyst Supports and Precursor Conversion Pathways

The interaction of tetraamminepalladium(II) hydrogencarbonate with catalyst supports such as alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂) during impregnation and subsequent thermal treatment is a key determinant of the final catalyst structure. The conversion of the precursor to either palladium oxide nanoparticles or atomically dispersed palladium sites depends on these interactions.

The formation of palladium oxide nanoparticles from a palladium precursor is a common route in catalyst preparation. While direct studies using tetraamminepalladium(II) hydrogencarbonate are scarce, the conversion of other palladium salts like palladium nitrate (B79036), Pd(NO₃)₂, to PdO nanoparticles has been documented and can serve as a model. mdpi.com

In an aqueous medium, the hydration of the Pd(II) cation is the initial step, which can then lead to the formation of palladium hydroxide, Pd(OH)₂, and subsequently palladium oxide, PdO, upon dehydration. mdpi.com When a support material is impregnated with an aqueous solution of a palladium precursor, the precursor species adsorb onto the support surface. During subsequent calcination (thermal treatment in air), the precursor decomposes, and the palladium atoms can diffuse and agglomerate to form nanoparticles of palladium oxide.

The size and distribution of these nanoparticles are influenced by several factors, including the concentration of the precursor solution, the pH, the nature of the support material, and the calcination temperature and duration.

The synthesis of atomically dispersed palladium catalysts, also known as single-atom catalysts (SACs), is a more recent development aimed at maximizing the efficiency of the precious metal. The use of the [Pd(NH₃)₄]²⁺ cation as a precursor has been shown to be effective in creating such sites. acs.org

The formation of atomically dispersed palladium sites typically involves the strong interaction of the precursor with the support material, which prevents the aggregation of palladium atoms during the reduction or calcination steps. For example, in the synthesis of Pd single atoms on a titanium dioxide (TiO₂) support, the positively charged [Pd(NH₃)₄]²⁺ cation can be electrostatically adsorbed onto the negatively charged surface of the support. acs.org

The interaction with surface functional groups, such as hydroxyl groups on silica or alumina, is also crucial. The [Pd(NH₃)₄]²⁺ complex can interact with these surface sites, and upon controlled thermal treatment, the ammonia ligands are removed, and the palladium atom can form strong bonds with the oxygen atoms of the support, effectively anchoring it as an isolated site. nih.gov

The choice of support and the pretreatment conditions are critical. For instance, the pre-adsorption of ammonia on alumina can modify its surface basicity, which in turn can influence the interaction with the palladium precursor. nih.gov Similarly, modification of silica with ammonium (B1175870) salts can alter its surface properties and affect the dispersion of the final palladium species. nih.gov

The conversion of the precursor to atomically dispersed sites often requires careful control of the precursor loading and the thermal treatment process to avoid the migration and agglomeration of palladium atoms.

Role in Heterogeneous Catalyst Preparation

The preparation of supported metal catalysts is a critical step in developing effective heterogeneous catalytic systems. The choice of the metal precursor can significantly influence the final properties of the catalyst, including the size, dispersion, and stability of the metal nanoparticles on the support material.

Synthesis of Supported Palladium Catalysts (e.g., Pd/γ-Al₂O₃, Pd/CeO₂)

Tetraamminepalladium(II) hydrogencarbonate is an effective precursor for the synthesis of supported palladium catalysts. The general approach involves the impregnation of a support material, such as γ-alumina (γ-Al₂O₃) or ceria (CeO₂), with a solution of the precursor, followed by drying, calcination, and reduction steps to produce dispersed palladium nanoparticles on the support surface. uodiyala.edu.iqnih.govgoogle.com

While specific studies detailing the use of tetraamminepalladium(II) hydrogencarbonate for the synthesis of Pd/γ-Al₂O₃ and Pd/CeO₂ are not extensively available in the public domain, its application in preparing sophisticated supported catalysts has been demonstrated. For instance, it has been successfully used as a precursor to create a single-atom palladium catalyst on a monolayered cation-deficient titania (Ti₀.₈₇O₂) nanosheet support. This process involved the impregnation of the titania nanosheet suspension with a solution of tetraamminepalladium(II) hydrogencarbonate, where a strong electrostatic interaction between the Pd cations and the vacancies on the titania surface ensured the atomic dispersion of the palladium.

The synthesis of supported palladium catalysts often involves the deposition-precipitation method or impregnation. researchgate.net For oxide supports, the interaction between the precursor and the support is often electrostatic in nature. The surface of oxides like γ-Al₂O₃ possesses hydroxyl groups, and their charge is dependent on the pH of the surrounding medium. The tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, can electrostatically adsorb onto a negatively charged support surface, facilitating a high dispersion of the palladium precursor. Subsequent reduction leads to the formation of small, well-dispersed palladium nanoparticles.

Impact of Precursor Choice on Metal Dispersion and Catalytic Performance

The selection of a palladium precursor is a crucial factor that dictates the dispersion of the metal on the support and, consequently, the catalytic performance. researchgate.net Precursors that can establish a strong interaction with the support surface during the preparation phase are more likely to yield highly dispersed and stable metal nanoparticles.

The use of tetraamminepalladium(II) complexes, such as the hydrogencarbonate salt, can be advantageous for achieving high palladium dispersion on oxide supports. The positively charged [Pd(NH₃)₄]²⁺ cation can interact strongly with the negatively charged surfaces of supports like alumina at appropriate pH values, leading to a uniform distribution of the precursor. This high dispersion of the active metal is often correlated with enhanced catalytic activity, as it maximizes the number of accessible active sites for the reactants.

Furthermore, the decomposition of the hydrogencarbonate and ammine ligands during thermal treatment can proceed cleanly, minimizing the introduction of poisoning species, such as chlorides, which can be detrimental to the catalyst's activity. The choice of precursor has been shown to significantly affect the resulting particle size and dispersion of the active metal, which in turn has a great influence on the catalytic activity.

Catalytic Activity in Organic Synthesis and Industrial Processes

Catalysts derived from tetraamminepalladium(II) hydrogencarbonate have shown promise in various organic reactions and industrial processes, underscoring the importance of this precursor in modern catalysis.

C-H Functionalization

Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis for the direct conversion of C-H bonds into new chemical bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.govrsc.org These reactions typically proceed through a C-H activation step, where a palladium catalyst reacts with a C-H bond to form a C-Pd bond, which can then be further functionalized.

While tetraamminepalladium(II) hydrogencarbonate is listed as a precursor for catalysts used in C-H activation reactions, detailed research findings specifically demonstrating the performance of catalysts derived from this precursor in C-H functionalization are not extensively documented in the reviewed literature. alfachemic.com The general applicability of palladium catalysts in this field, however, suggests the potential for catalysts prepared from this precursor to be effective.

Cross-Coupling Reactions (e.g., Suzuki Coupling at Room Temperature)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The development of catalysts that can facilitate this reaction under mild conditions, such as at room temperature, is of significant interest.

A notable application of a catalyst derived from tetraamminepalladium(II) hydrogencarbonate is in the room-temperature Suzuki coupling reaction. A single-atom palladium catalyst supported on titania nanosheets, prepared using this precursor, exhibited exceptionally high catalytic activity. This catalyst was able to achieve a turnover frequency (TOF) of 11,110 h⁻¹ in the Suzuki coupling of p-bromotoluene and phenylboronic acid at room temperature. This performance was significantly superior to that of traditional homogeneous palladium catalysts like PdCl₂ and Pd(OAc)₂ under the same conditions. The high activity is attributed to the atomically dispersed Pd sites, which facilitate the kinetically challenging C-Br bond cleavage.

The catalyst also demonstrated good reusability, a key advantage of heterogeneous catalysts. It could be easily recovered by filtration and reused without a significant loss of activity. This highlights the effectiveness of tetraamminepalladium(II) hydrogencarbonate as a precursor for creating robust and highly active catalysts for cross-coupling reactions.

Oxidation Reactions (e.g., CO Oxidation, H₂O₂ Synthesis)

Palladium-based catalysts are widely used in various oxidation reactions, including the oxidation of carbon monoxide (CO) and the direct synthesis of hydrogen peroxide (H₂O₂). univ-lille.frnsf.gov

CO oxidation is a critical reaction for pollution control, particularly in automotive catalytic converters. Supported palladium catalysts, such as Pd/Al₂O₃, are effective for this reaction. The catalytic activity is influenced by the size of the palladium particles and the nature of the support.

The direct synthesis of H₂O₂ from hydrogen and oxygen is an attractive alternative to the current industrial anthraquinone (B42736) process. Palladium-based catalysts have been extensively studied for this reaction, with efforts focused on improving the selectivity towards H₂O₂ and minimizing its subsequent decomposition or hydrogenation. nsf.govgoogle.com.na

While palladium catalysts are central to these oxidation processes, specific studies detailing the use of tetraamminepalladium(II) hydrogencarbonate as the precursor for preparing catalysts for CO oxidation or H₂O₂ synthesis were not identified in the conducted research. The performance of catalysts in these reactions is highly dependent on the preparation method and the choice of precursor, indicating a potential area for future research.

Computational and Theoretical Studies on Tetraamminepalladium Ii Hydrogencarbonate

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating transition metal complexes. It allows for the accurate calculation of electronic and structural properties, offering a window into the bonding and behavior of molecules like the [Pd(NH3)4]2+ cation.

The electronic structure of the square-planar [Pd(NH3)4]2+ cation, a d8 complex, has been a subject of theoretical interest. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity, with the energy gap between them indicating the complex's kinetic stability.

Spectroscopic studies and ligand field theory (LFT), which does not explicitly include inter-electron repulsion, predict a specific ordering for the d-orbitals. However, DFT calculations using Kohn-Sham (KS) orbitals, which account for electron repulsion, reveal a different sequence. researchgate.net For a sigma-only system like [Pd(NH3)4]2+, LFT predicts that the dxy, dxz, and dyz orbitals should be degenerate. researchgate.net In contrast, DFT calculations consistently show that the dxy orbital is lower in energy than the degenerate dxz/dyz pair. researchgate.net This reordering is attributed to the inclusion of d-d interelectron repulsion effects within the DFT framework, which are less pronounced in the xy plane, thus stabilizing the dxy orbital relative to the others. researchgate.net

The HOMO-LUMO energy gap is a key predictor of reactivity; a smaller gap generally implies higher reactivity. dntb.gov.ua While specific energy values for Tetraamminepalladium(II) hydrogencarbonate are not prominently published, DFT calculations on related systems demonstrate that modifying ligands or the metal's coordination environment can tune this gap, thereby influencing catalytic activity.

| Theoretical Model | Predicted d-Orbital Energy Sequence (from lowest to highest) | Key Assumptions |

|---|---|---|

| Ligand Field Theory (LFT) | dz² < dxy, dxz, dyz (degenerate) < dx²-y² | Focuses on orbital overlap; does not include d-d interelectron repulsion. researchgate.net |

| Density Functional Theory (DFT) | dz² < dxy < dxz, dyz (degenerate) < dx²-y² | Includes interelectron repulsion, leading to a split in the non-bonding d-orbitals. researchgate.net |

The square-planar geometry is the preferred coordination for Pd(II) complexes like [Pd(NH3)4]2+. DFT calculations confirm the stability of this arrangement. The method can also be used to model the interaction of the complex with solvent molecules or its deposition onto a support material, predicting how these interactions might influence the coordination sphere. For instance, studies on Pd ions in zeolites, which are initially formed from [Pd(NH3)4]2+ complexes, use DFT to assess the stability of different coordination environments within the zeolite framework. researchgate.net

Computational Modeling of Reaction Mechanisms

Understanding how a compound participates in a chemical reaction is crucial for its application in catalysis. Computational modeling helps to map out the potential energy surfaces of reactions, identify transition states, and determine the most likely mechanistic pathways.

Tetraamminepalladium(II) hydrogencarbonate is often used as a precursor to create highly dispersed palladium catalysts. chinesechemsoc.org Upon deposition on a support like titania (TiO2) or ceria (CeO2), the [Pd(NH3)4]2+ complex decomposes, leading to the formation of single Pd atoms or small clusters that are the active catalytic sites. chinesechemsoc.orgacs.org

DFT calculations have been pivotal in understanding the electronic interactions between the palladium atom and the support material. These studies show a significant charge transfer from the support to the palladium atom. For example, when a single Pd(II) atom is fixed in a vacancy on a titania nanosheet, XPS analysis combined with DFT calculations reveals that the Pd(II) 3d peaks shift to a lower binding energy, indicating an increase in electron density on the palladium atom. chinesechemsoc.org This charge transfer modifies the electronic structure of the palladium, making it more electron-rich, which can significantly enhance its catalytic performance in reactions like Suzuki coupling. chinesechemsoc.org

An associative mechanism involves the incoming ligand attacking the metal center to form a five-coordinate intermediate, which then releases one of the original ligands. researchgate.net This pathway is characterized by negative activation entropies, which has been observed experimentally and computationally for related Pd(II) and Pt(II) complexes. researchgate.net

| Characteristic | Description | Implication for [Pd(NH3)4]2+ |

|---|---|---|

| Mechanism Type | Associative (A) or Interchange-Associative (Ia) | The reaction rate is dependent on the concentration of the incoming ligand. |

| Key Intermediate | A five-coordinate species, often with a trigonal bipyramidal geometry. | Formation of a transient [Pd(NH3)4(L)]2+ species (where L is the entering ligand). |

| Activation Parameters | Negative entropy of activation (ΔS‡ < 0). | Indicates a more ordered transition state compared to the reactants, consistent with two molecules combining. researchgate.net |

Molecular Dynamics and Quantum Chemical Approaches

Molecular dynamics (MD) and other quantum chemical methods offer a way to study the behavior of complexes in solution over time. These approaches can simulate the interaction of the [Pd(NH3)4]2+ cation with water molecules, providing details on the structure of its solvation shells and the dynamics of solvent exchange. rsc.org

While specific MD studies focusing on Tetraamminepalladium(II) hydrogencarbonate are scarce, the methodology has been applied to other metal ions to great effect. Such simulations can reveal the number of water molecules in the first and second hydration spheres and the average residence time of these molecules. rsc.org This information is critical for understanding reaction kinetics in aqueous media. Combining quantum mechanics with molecular mechanics (QM/MM) is a powerful approach that allows a small, reactive part of a system (like the complex) to be treated with high accuracy, while the surrounding environment (like the solvent) is treated with a more computationally efficient method. These combined approaches are essential for accurately modeling complex chemical processes in solution.

Future Research Directions and Emerging Areas for Tetraamminepalladium Ii Hydrogencarbonate

Development of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly critical in the synthesis of chemical compounds, aiming to reduce hazardous substances and improve efficiency. fastercapital.comscribd.com Future research will likely focus on developing more sustainable methods for producing Tetraamminepalladium(II)hydrogencarbonate. Current synthesis methods, while effective, can be improved to further minimize environmental impact. google.com

One promising approach involves using environmentally benign solvents, such as water, and readily available, low-cost starting materials. google.comresearchgate.net A patented method, for example, utilizes dichlorodiammine palladium(II), dilute ammonia (B1221849) water, and a bicarbonate to produce high-purity this compound at normal temperature and pressure, achieving high yields and reducing pollution. google.com Another method starts from a palladium tetramine (B166960) sulfate (B86663) solution. patsnap.com The goal is to create processes that are not only economically viable but also adhere to green chemistry principles, such as atom economy and the use of renewable feedstocks. fastercapital.commdpi.com

Future work could explore one-pot synthesis protocols or biocatalytic routes, harnessing enzymes or plant extracts to facilitate the reaction under even milder conditions, a strategy that has been successful in creating palladium nanoparticles. researchgate.netmdpi.com

Table 1: Comparison of Synthesis Parameters for Greener Routes

| Parameter | Conventional Method | Emerging Green Method | Future Goal |

|---|---|---|---|

| Starting Materials | Often involves more hazardous precursors | Dichlorodiammine palladium(II), Palladium tetramine sulfate google.compatsnap.com | Use of recycled palladium sources mdpi.com |

| Solvents | Organic Solvents | Aqueous media (dilute ammonia) google.com | Water, bio-solvents |

| Reaction Conditions | May require elevated temperatures/pressures | Normal temperature and pressure google.com | Ambient conditions |

| Byproducts | Potentially corrosive or hazardous ions | Fewer harmful byproducts (e.g., avoiding excess chlorides) google.com | Benign or recyclable byproducts |

| Yield & Purity | Variable | High yield (>95%) and purity (>99.95%) reported google.com | Consistently high yield and purity |

Exploration of Novel Catalytic Transformations and Selectivity Enhancement

This compound is recognized as an effective catalyst precursor, particularly for cross-coupling reactions essential in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com Future research will delve into expanding its catalytic repertoire to new and more complex organic transformations. Palladium catalysts are known for their versatility in forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. fastercapital.comresearchgate.net

A key challenge in catalysis is achieving high selectivity (chemo-, regio-, and stereoselectivity). Research will focus on modifying the catalytic system, perhaps by introducing specific ligands that coordinate with the palladium center derived from the this compound precursor. This allows for fine-tuning of the catalyst's electronic and steric properties to direct the reaction towards a desired product, minimizing waste and improving efficiency. fastercapital.comscribd.com The development of new ligands, such as advanced biaryl phosphines, has been shown to be effective at very low catalyst loadings, which is a key goal for sustainable chemistry. scribd.com

Integration within Nanotechnology and Single-Atom Catalysis Research

The use of this compound as a precursor for creating palladium nanoparticles (PdNPs) is an area of active research. chemimpex.com These nanoparticles have unique electronic and material properties compared to bulk palladium, making them valuable in electronics and materials science. chemimpex.com Green synthesis methods, using plant extracts or other biological materials as reducing and stabilizing agents, are being developed to produce PdNPs from palladium salts in an environmentally friendly manner. researchgate.netmdpi.com

An exciting frontier is the development of single-atom catalysts (SACs), where individual palladium atoms are dispersed on a support material. This approach maximizes the efficiency of the precious metal, as every atom is potentially an active catalytic site. This compound is an ideal precursor for SACs due to its well-defined structure, which allows for controlled deposition of isolated palladium atoms onto a support. Future work will focus on optimizing the synthesis of these materials and exploring their enhanced catalytic activity and selectivity in various reactions.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates and Surface Processes

To understand and optimize the catalytic performance of systems derived from this compound, it is crucial to study the reaction mechanisms at a molecular level. Advanced in situ spectroscopic techniques allow researchers to observe the catalyst and reacting molecules under actual reaction conditions.

While specific in situ studies on this compound are nascent, research on related palladium complexes utilizes a variety of powerful techniques. mdpi.comnih.gov Future investigations on this compound systems would likely employ methods such as:

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: To identify vibrational modes of adsorbed species and changes in the ligand environment. mdpi.com

X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and local coordination environment of the palladium atoms during the catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize reaction intermediates in the solution phase. mdpi.com

High-Resolution Mass Spectrometry (HRMS): To identify and confirm the structure of complexes and intermediates. mdpi.comnih.gov

These studies will provide invaluable data on catalyst activation, the formation of active species, reaction intermediates, and deactivation pathways, enabling a more rational approach to catalyst design.

Rational Design of Palladium(II) Complexes through Computational Chemistry for Targeted Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new catalysts. nih.govbiointerfaceresearch.com By modeling palladium(II) complexes at the atomic level, researchers can predict their geometric structures, stability, and electronic properties without the need for extensive trial-and-error synthesis. biointerfaceresearch.com

For this compound, computational studies can be used to:

Model the decomposition of the precursor to form active catalytic species.

Simulate the interaction of reactants with the palladium center.

Calculate the energy barriers for different reaction pathways, providing insight into reaction mechanisms and selectivity. biointerfaceresearch.com

Design new ligands that can be paired with the palladium center to optimize performance for a specific application, such as enhancing antitumor activity or improving catalytic efficiency for a desired chemical transformation. mdpi.comnih.gov

This predictive power accelerates the discovery of new and improved catalysts based on the palladium(II) ammine scaffold for targeted applications in medicine, materials science, and green chemistry. nih.govresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | Pd(NH₃)₄₂ |

| Dichlorodiammine palladium(II) | PdCl₂(NH₃)₂ |

| Palladium tetramine sulfate | [Pd(NH₃)₄]SO₄ |

| Palladium | Pd |

| Barium Hydroxide (B78521) | Ba(OH)₂ |

Q & A

Q. What are the established protocols for synthesizing Tetraamminepalladium(II) hydrogencarbonate, and how can purity be optimized?

Synthesis typically involves aqueous routes using palladium precursors (e.g., Pd(NO₃)₂) with ammonia and hydrogencarbonate ligands under controlled pH. Incipient wetness impregnation (IWI) is a method where an aqueous solution of tetraamminepalladium(II) nitrate is used to impregnate catalyst supports, followed by calcination . Purity optimization requires rigorous control of stoichiometry, pH (~8–10), and thermal conditions during crystallization. Analytical techniques like ICP-OES and X-ray diffraction (XRD) are critical for verifying Pd content (typically 35–36% ) and phase purity .

Q. How is the crystal structure of Tetraamminepalladium(II) hydrogencarbonate determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves φ and ω scans with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 123 K) to minimize thermal motion . The SHELX suite (e.g., SHELXL) refines atomic positions using full-matrix least-squares on F², with hydrogen atoms placed geometrically and optimized via difference Fourier maps . Absorption corrections are applied using CrysAlisPro, based on Clark & Reid’s multi-faceted crystal model .

Q. What analytical techniques are recommended for characterizing hydrogen bonding interactions in this compound?

Hydrogen-bond geometry (bond lengths, angles) is derived from SCXRD data. Symmetry codes (e.g., -x+1, -y+1, -z) describe intermolecular interactions . Fourier-transform infrared (FTIR) spectroscopy can validate NH₃ and HCO₃⁻ vibrational modes, while thermal gravimetric analysis (TGA) assesses thermal stability linked to hydrogen bond networks .

Q. How does the hydrogencarbonate ligand influence the compound’s stability and reactivity?

The hydrogencarbonate ligand acts as a bridging anion, stabilizing the Pd(NH₃)₄²⁺ complex through hydrogen bonding and electrostatic interactions. Symmetry operations (e.g., x+1, y, z) reveal extended hydrogen-bonded networks that enhance crystalline stability . Reactivity in catalysis (e.g., selective reduction) depends on ligand lability, which can be probed via cyclic voltammetry or in situ XAFS .

Q. What are the catalytic applications of Tetraamminepalladium(II) hydrogencarbonate, and how are catalytic mechanisms studied?

It serves as a precursor for Pd-based catalysts in hydrogenation and selective catalytic reduction (SCR). Mechanistic studies involve kinetic experiments (e.g., turnover frequency measurements) paired with spectroscopic methods (e.g., DRIFTS for surface intermediates) . Catalyst activation often requires thermal decomposition to generate active Pd sites.

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement (e.g., anomalous thermal parameters) be resolved?

Discrepancies in atomic displacement parameters (ADPs) may arise from absorption errors or twinning. Multi-scan absorption corrections (e.g., using CrysAlisPro) and twin refinement (via SHELXL) mitigate these issues. Covariance matrix analysis helps quantify uncertainty in geometric parameters, while high-resolution data (θmax > 25°) improves ADP accuracy .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

Stability studies use pH-dependent solubility tests (e.g., dynamic light scattering for aggregation) and accelerated aging experiments. TGA-DSC reveals decomposition thresholds (e.g., Pd(NH₃)₄²⁺ → PdO above 200°C). In situ XRD under controlled atmospheres tracks phase transitions .

Q. How can Tetraamminepalladium(II) hydrogencarbonate act as a synthon for heterometallic coordination polymers?

The hydrogencarbonate ligand’s bifunctional coordination (via O and HCO₃⁻ groups) enables bridging to secondary metals (e.g., Cu²⁺, Fe³⁺). Solvothermal synthesis in mixed solvents (e.g., H₂O/EtOH) facilitates framework assembly, monitored by powder XRD and BET surface area analysis .

Q. What computational methods validate experimental crystallographic data?